molecular formula C12H21N B2365386 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine CAS No. 1053071-17-2

2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine

Cat. No.: B2365386
CAS No.: 1053071-17-2
M. Wt: 179.307
InChI Key: BMNFIOJZHXIOJO-UHFFFAOYSA-N
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Description

2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine is a chemical compound with the molecular formula C12H21N and a molecular weight of 179.31 g/mol It is characterized by the presence of a bicyclo[221]heptane ring system attached to a pyrrolidine ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine typically involves the reaction of bicyclo[2.2.1]heptane derivatives with pyrrolidine under specific conditions. One common method involves the use of a Grignard reagent derived from bicyclo[2.2.1]heptane, which is then reacted with pyrrolidine in the presence of a suitable catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .

Scientific Research Applications

2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[2.2.1]heptane ring system provides a rigid framework that can influence the binding affinity and specificity of the compound. The pyrrolidine ring can participate in hydrogen bonding and other interactions, contributing to the overall activity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}piperidine
  • 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}morpholine
  • 2-{Bicyclo[2.2.1]heptan-2-ylmethyl}azetidine

Uniqueness

2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine is unique due to its specific combination of the bicyclo[2.2.1]heptane ring system and the pyrrolidine ring. This structural arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, which can be leveraged in targeted research and development .

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanylmethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-2-12(13-5-1)8-11-7-9-3-4-10(11)6-9/h9-13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNFIOJZHXIOJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2CC3CCC2C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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